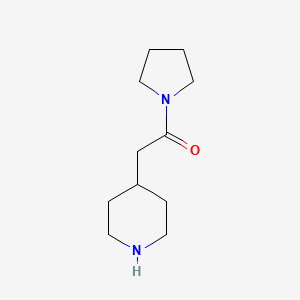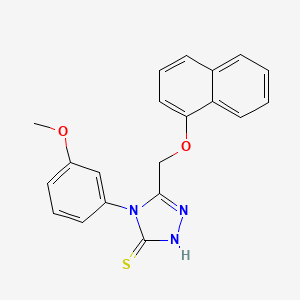
5-(4-Methoxyphenyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)indoline-2,3-dione is a chemical compound that belongs to the indole family.
Métodos De Preparación
The synthesis of 5-(4-Methoxyphenyl)indoline-2,3-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzylamine with isatin under acidic conditions. The reaction typically takes place in boiling ethanol for several hours, resulting in the formation of the desired compound . Another method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions . These methods provide good yields and are widely used in laboratory settings.
Análisis De Reacciones Químicas
5-(4-Methoxyphenyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons . Major products formed from these reactions include substituted indoline derivatives and other functionalized compounds.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)indoline-2,3-dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and as a corrosion inhibitor in industrial applications . Its diverse biological activities make it a valuable compound for further research and development.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can bind to estrogen receptors and modulate their activity, making it a potential candidate for the treatment of hormone-related cancers . Additionally, its anti-inflammatory and analgesic activities are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
Comparación Con Compuestos Similares
5-(4-Methoxyphenyl)indoline-2,3-dione can be compared with other indole derivatives such as 5-chloroindoline-2,3-dione and 5-phenylindoline-2,3-dione. These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities . For instance, 5-chloroindoline-2,3-dione has been studied for its antimicrobial activity, while 5-phenylindoline-2,3-dione has shown potential as an anticancer agent
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
Clave InChI |
ZDGMYXUBGVOAKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


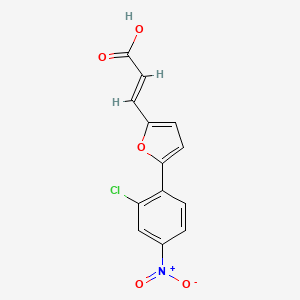
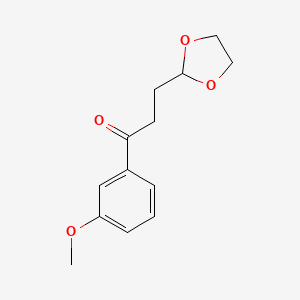

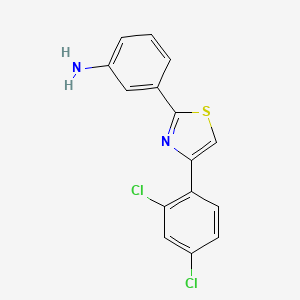

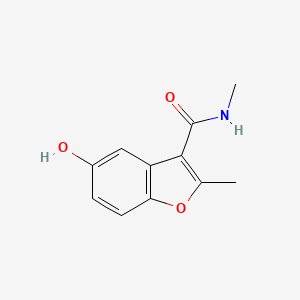
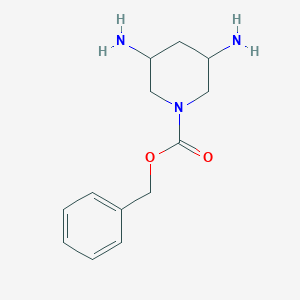
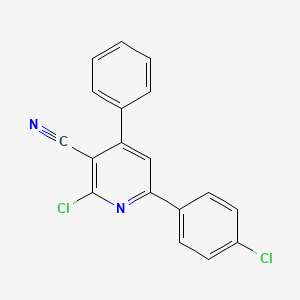
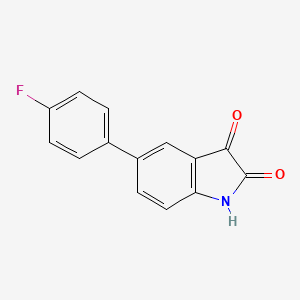
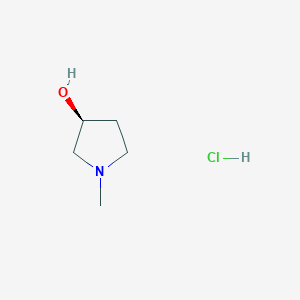
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

